2-Cyclopropyl-5-methylphenol

Catalog No.
S14481062
CAS No.
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-5-methylphenol

Product Name

2-Cyclopropyl-5-methylphenol

IUPAC Name

2-cyclopropyl-5-methylphenol

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8,11H,3-4H2,1H3

InChI Key

QTQLNWRWDNVXCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2)O

2-Cyclopropyl-5-methylphenol is an organic compound characterized by the molecular formula C10H12O\text{C}_{10}\text{H}_{12}\text{O}. This compound features a cyclopropyl group and a methyl group attached to a phenolic ring, making it a member of the phenolic compounds family. Its structure contributes to its unique chemical properties and potential biological activities. The compound is identified by its CAS number 499236-68-9 and has been noted for its applications in various fields, including organic synthesis and medicinal chemistry .

  • Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide. The general reaction can be represented as follows:
    C6H4(OH)(C3H5)+ O C6H4(O)(C3H5)+H2O\text{C}_6\text{H}_4(\text{OH})(\text{C}_3\text{H}_5)+\text{ O }\rightarrow \text{C}_6\text{H}_4(\text{O})(\text{C}_3\text{H}_5)+\text{H}_2\text{O}
  • Reduction: The compound can undergo reduction to yield cyclopropylmethylphenol, typically using reducing agents like sodium borohydride or lithium aluminum hydride:
    C6H4(OH)(C3H5)+ H C6H4(OH)(C3H5)+H2\text{C}_6\text{H}_4(\text{OH})(\text{C}_3\text{H}_5)+\text{ H }\rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{C}_3\text{H}_5)+\text{H}_2
  • Substitution Reactions: The aromatic ring can also undergo electrophilic substitution reactions, leading to halogenated or nitrated derivatives when treated with halogens or nitrating agents .

Research indicates that 2-Cyclopropyl-5-methylphenol exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further exploration in developing antibacterial agents.
  • Antioxidant Activity: It has been investigated for its potential antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
  • Therapeutic Potential: Ongoing research aims to evaluate its efficacy as a therapeutic agent in treating various diseases, highlighting its importance in medicinal chemistry .

The synthesis of 2-Cyclopropyl-5-methylphenol can be achieved through several methods:

  • Nucleophilic Substitution Reaction: A common method involves the reaction of cyclopropylmethyl bromide with phenol in the presence of a base, such as potassium carbonate. This reaction typically occurs under reflux conditions:
    C6H5OH+C3H5BrC6H4(OH)(C3H5)+HBr\text{C}_6\text{H}_5\text{OH}+\text{C}_3\text{H}_5\text{Br}\rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{C}_3\text{H}_5)+\text{HBr}
  • Industrial Production: In industrial settings, similar reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods (distillation and crystallization) are employed to enhance production efficiency .

2-Cyclopropyl-5-methylphenol finds diverse applications across various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
  • Agrochemicals: The compound is utilized as an intermediate in the production of specialty chemicals and agrochemicals.
  • Research: Its unique properties make it a subject of interest in scientific research, particularly in studying its biological activities and potential therapeutic applications .

Interaction studies involving 2-Cyclopropyl-5-methylphenol focus on its biochemical pathways and mechanisms of action. Cyclopropane-containing compounds are known to engage in various interactions within biological systems, influencing their efficacy and stability. Environmental factors such as pH, temperature, and the presence of other reactants can significantly affect these interactions, leading to variations in biological activity .

Several compounds share structural similarities with 2-Cyclopropyl-5-methylphenol. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
PhenolHydroxyl group on a benzene ringSimpler structure without additional substituents
2-CyclopropylphenolCyclopropyl group attached to phenolLacks the methyl group which alters reactivity
6-Methylphenol (Cresol)Methyl group on phenolLacks the cyclopropyl group

Uniqueness: The combination of both cyclopropyl and methyl groups in 2-Cyclopropyl-5-methylphenol imparts distinct chemical reactivity and potential biological properties that are not present in the other similar compounds listed. This uniqueness makes it an important compound for further study in both synthetic chemistry and pharmacology .

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

148.088815002 g/mol

Monoisotopic Mass

148.088815002 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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